molecular formula C16H14FN3S B2953671 N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine CAS No. 70059-65-3

N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine

Cat. No.: B2953671
CAS No.: 70059-65-3
M. Wt: 299.37
InChI Key: DMMQHQTWNBAIGS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-amine is a heterocyclic compound featuring a tricyclic scaffold with sulfur and nitrogen atoms. The core structure includes a fused bicyclic system (thiazole and diazepine rings) and a fluorophenyl substituent, which may enhance electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S/c17-10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)21-16(14)19-9-18-15/h5-9H,1-4H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMQHQTWNBAIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including tricyclic cores, sulfur/nitrogen heteroatoms, and aromatic substituents. Key differences lie in substituent groups, molecular weight, and synthetic pathways.

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide

  • Molecular Formula : C₂₀H₁₇ClF₃N₃OS₂
  • Molecular Weight : 471.95 g/mol
  • Key Features: Shares the 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen core. Substituted with a chloro-trifluoromethylphenyl group and a sulfanyl acetamide side chain.

3-methyl-2-nitrobenzene-1-sulfonyl chloride derivative

  • Molecular Formula : C₁₃H₁₅FN₂O₂S₃
  • Molecular Weight : 346.47 g/mol
  • Key Features :
    • Contains a methylated tricyclo[7.4.0.0²,⁷] system but lacks the fluorophenyl substituent.
    • The nitro and sulfonyl groups increase electrophilicity, suggesting reactivity toward nucleophilic agents, unlike the amine group in the target compound .

N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine

  • Molecular Formula : C₂₂H₁₉N₅O₄S₂
  • Molecular Weight : 481.6 g/mol
  • Key Features :
    • Features a distinct 5-thia-1,8,11,12-tetraazatricyclo core with a benzenesulfonyl group.
    • Dimethoxyphenyl substituents may confer antioxidant or kinase inhibitory properties, diverging from the electronic effects of the fluorophenyl group in the target compound .

Structural and Functional Analysis

Core Scaffold Variations

  • The target compound’s 8-thia-4,6-diazatricyclo core enables π-π stacking and hydrogen bonding, while analogs with expanded heterocycles (e.g., tetraazatricyclo in ) may exhibit altered binding kinetics due to increased nitrogen content .
  • Sulfur atoms in all compounds contribute to redox activity and metal coordination, but substituents like sulfonyl () or sulfanyl () groups modulate polarity and stability .

Substituent Effects

  • Fluorophenyl vs. Chloro-trifluoromethylphenyl : Fluorine’s electronegativity enhances binding to aromatic pockets, whereas chlorine and trifluoromethyl groups increase steric bulk and hydrophobicity .
  • Methoxy vs. Methyl Groups : Methoxy substituents () improve solubility but reduce metabolic stability compared to methyl groups () .

Biological Activity

N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine (CAS Number: 852407-49-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing research findings regarding its biological properties, including anticancer, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique tricyclic structure with a thia group and a fluorophenyl substituent, which may contribute to its biological activity. The molecular formula is C16H14FN3SC_{16}H_{14}FN_3S with a molecular weight of approximately 299.36 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of triazolethiones have shown promising results against various cancer cell lines:

  • Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives . This suggests that this compound may possess similar or enhanced anticancer activity due to its structural characteristics.

Antibacterial Activity

Compounds in this class have also been evaluated for their antibacterial properties. For instance:

  • Activity Against Pathogens : Studies have shown that certain derivatives demonstrate significant antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol . The presence of the thia group is hypothesized to enhance the interaction with bacterial cell membranes.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors influencing cellular signaling pathways.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to apoptosis.

Case Studies and Research Findings

StudyCompoundCell LineIC50 Value
Triazole derivativeMCF-727.3 μM
Triazole derivativeHCT-1166.2 μM
Benzothioate derivativeVarious pathogensSignificant activity

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